Convoline

Description

Structure

3D Structure

Properties

CAS No. |

89783-61-9 |

|---|---|

Molecular Formula |

C16H21NO5 |

Molecular Weight |

307.34 g/mol |

IUPAC Name |

(8-hydroxy-8-azabicyclo[3.2.1]octan-3-yl) 3,4-dimethoxybenzoate |

InChI |

InChI=1S/C16H21NO5/c1-20-14-6-3-10(7-15(14)21-2)16(18)22-13-8-11-4-5-12(9-13)17(11)19/h3,6-7,11-13,19H,4-5,8-9H2,1-2H3 |

InChI Key |

QKXIPWXFQDIWOM-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)OC2CC3CCC(C2)N3O)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC2CC3CCC(C2)N3O)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture of Convoline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Convoline, a tropane alkaloid with the systematic IUPAC name (8-hydroxy-8-azabicyclo[3.2.1]octan-3-yl) 3,4-dimethoxybenzoate, is a naturally occurring compound found in various species of the Convolvulaceae family. This document provides an in-depth technical overview of the chemical structure of this compound, including its physicochemical properties, and detailed experimental protocols for its synthesis. Furthermore, it explores the compound's known biological activities, focusing on its potential as a neuroprotective agent through acetylcholinesterase inhibition and antioxidant mechanisms. All quantitative data are presented in structured tables, and relevant pathways and workflows are visualized using Graphviz diagrams.

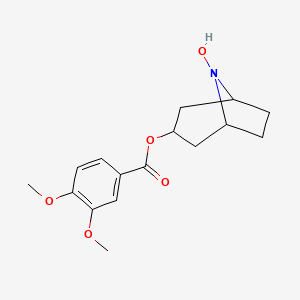

Chemical Structure and Properties

This compound is characterized by a bicyclic tropane core esterified with a 3,4-dimethoxybenzoic acid moiety. This unique structural arrangement is the basis for its biological activities.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its pharmacokinetic and pharmacodynamic profiles.

| Property | Value | Reference |

| Molecular Formula | C16H21NO5 | [1] |

| Molecular Weight | 307.34 g/mol | [1] |

| IUPAC Name | (8-hydroxy-8-azabicyclo[3.2.1]octan-3-yl) 3,4-dimethoxybenzoate | [1] |

| CAS Number | 89783-61-9 | [1] |

| Topological Polar Surface Area | 68.2 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 4 | [1] |

Table 1: Physicochemical properties of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of nortropine with 3,4-dimethoxybenzoyl chloride. The following is a detailed protocol for this synthesis.[2]

Step 1: Preparation of 3,4-Dimethoxybenzoyl Chloride

-

To a solution of 3,4-dimethoxybenzoic acid (10 g, 54.9 mmol) in anhydrous dichloromethane (100 mL), add thionyl chloride (8.0 mL, 109.8 mmol) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 3-4 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain 3,4-dimethoxybenzoyl chloride as a solid, which can be used in the next step without further purification.

Step 2: Esterification of Nortropine

-

Dissolve nortropine (5.0 g, 39.3 mmol) in anhydrous dichloromethane (100 mL) and cool to 0 °C in an ice bath.

-

Add triethylamine (6.6 mL, 47.2 mmol) to the solution.

-

In a separate flask, dissolve 3,4-dimethoxybenzoyl chloride (8.7 g, 43.2 mmol) in 50 mL of anhydrous dichloromethane.

-

Add the 3,4-dimethoxybenzoyl chloride solution dropwise to the stirred nortropine solution at 0 °C over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show characteristic signals for the tropane and dimethoxybenzoate moieties.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (3H) | 6.9 - 7.6 | m |

| Methoxy Protons (6H) | ~3.9 | s |

| H-3 (Tropane) | ~5.0 | m |

| H-1, H-5 (Tropane Bridgehead) | ~3.3 | br s |

| Other Tropane Protons | 1.5 - 2.5 | m |

| N-OH | Variable | br s |

Table 2: Predicted ¹H NMR chemical shifts for this compound.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~166 |

| Aromatic Carbons (C-O) | 148 - 153 |

| Aromatic Carbons (C-H, C-C) | 110 - 125 |

| C-3 (Tropane) | ~68 |

| Methoxy Carbons | ~56 |

| C-1, C-5 (Tropane Bridgehead) | ~60 |

| Other Tropane Carbons | 25 - 40 |

Table 3: Predicted ¹³C NMR chemical shifts for this compound.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak [M]⁺ at m/z 307, corresponding to its molecular weight.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (N-OH) | 3200-3600 (broad) |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-2960 |

| C=O (ester) | ~1720 |

| C=C (aromatic) | 1500-1600 |

| C-O (ester, ether) | 1000-1300 |

Table 4: Predicted characteristic IR absorption bands for this compound.

Biological Activity and Signaling Pathways

This compound is a constituent of Convolvulus pluricaulis, a plant known in traditional medicine for its cognitive-enhancing and anxiolytic properties.[3] Research on extracts of this plant suggests that this compound may contribute to these effects through multiple mechanisms of action.

Acetylcholinesterase Inhibition

One of the proposed mechanisms for the neuroprotective effects of this compound-containing extracts is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, the concentration and duration of action of acetylcholine in the synaptic cleft are increased, which is a therapeutic strategy for conditions like Alzheimer's disease.

Caption: Proposed mechanism of acetylcholinesterase inhibition by this compound.

Antioxidant Activity

Extracts of Convolvulus pluricaulis have demonstrated significant antioxidant properties.[4] This activity is crucial for neuroprotection, as oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases. The antioxidant effects are likely due to the ability of constituent compounds like this compound to scavenge free radicals.

| Assay | IC₅₀ (µg/mL) of C. pluricaulis extract |

| DPPH radical scavenging | 434.78 |

| Hydrogen peroxide scavenging | 7.82 |

| Superoxide radical scavenging | 132.18 |

Table 5: Antioxidant activity of Convolvulus pluricaulis extract containing this compound.[4]

Conclusion

This compound presents a compelling molecular scaffold for further investigation in the field of neuropharmacology. Its unique tropane alkaloid structure, combined with the dimethoxybenzoate moiety, likely underpins its observed biological activities. The synthetic protocol provided offers a reliable method for obtaining this compound for research purposes. Future studies should focus on the isolation of pure this compound to definitively characterize its spectroscopic properties and to quantify its specific contributions to the acetylcholinesterase inhibitory and antioxidant activities observed in plant extracts. Elucidating the precise molecular interactions and signaling pathways affected by this compound will be critical in evaluating its full therapeutic potential.

References

- 1. This compound | C16H21NO5 | CID 443002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Convolvulus pluricaulis Choisy’s Extraction, Chemical Characterization and Evaluation of the Potential Effects on Glycaemic Balance in a 3T3-L1 Adipocyte Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Convoline (CAS: 89783-61-9): An In-depth Technical Guide

Disclaimer: The majority of the available scientific literature focuses on the pharmacological properties of extracts from the plant Convolvulus pluricaulis, which contains Convoline as one of its constituents. Data pertaining specifically to the isolated compound this compound is limited. This guide provides a comprehensive overview of the existing knowledge, clearly distinguishing between data on the pure compound and the plant extracts.

Core Chemical and Physical Properties

This compound is a tropane alkaloid characterized by a 3,4-dimethoxybenzoate moiety attached to a hydroxy-azabicyclo-octane structure.[1] Its physicochemical properties are crucial for its pharmacokinetic behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 89783-61-9 | [1] |

| Molecular Formula | C₁₆H₂₁NO₅ | [1] |

| Molecular Weight | 307.34 g/mol | [1] |

| IUPAC Name | (8-hydroxy-8-azabicyclo[3.2.1]octan-3-yl) 3,4-dimethoxybenzoate | [1] |

| XLogP3-AA | 2.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Exact Mass | 307.14197277 Da | [1] |

Pharmacological Properties and Bioactivity

This compound, primarily studied as a component of Convolvulus pluricaulis extracts, is associated with a range of central nervous system and cardiovascular effects.

Neuropharmacological Activities

Anti-epileptic and Anticonvulsant Effects: Alcoholic extracts of Convolvulus pluricaulis, which contain this compound, have been shown to antagonize electrically induced convulsive seizures.[1] Methanolic extracts provided significant protection against tonic convulsions induced by transcorneal electroshock, with efficacy comparable to the standard drug phenytoin.[1]

Anxiolytic and Antidepressant-like Activities: Ethyl acetate and aqueous fractions of ethanolic extracts from the aerial parts of Convolvulus pluricaulis have demonstrated significant anxiolytic effects in animal models.[1] This is evidenced by an increased time spent in the open arms of an elevated plus maze.[1] At higher doses, a reduction in neuromuscular coordination was observed, suggesting muscle relaxant properties.[1]

Neuroprotective Effects: Aqueous extracts containing this compound have shown potent neuroprotective activity, which is attributed to anti-acetylcholinesterase (anti-AChE) and antioxidant mechanisms.[1]

Cardiovascular and Metabolic Effects

Hypotensive Effects: Water-soluble fractions of Convolvulus pluricaulis containing this compound have been observed to cause significant and prolonged hypotension in animal models.[1] Ethanolic extracts have also demonstrated a negative inotropic action on both amphibian and mammalian myocardium, as well as spasmolytic activity on smooth muscles.[2]

Hypolipidemic Effects: Extracts containing this compound have shown hypolipidemic properties. In cholesterol-fed gerbils, administration of these extracts for 90 days resulted in a significant reduction in serum cholesterol, LDL cholesterol, triglycerides, and phospholipids.[1]

Quantitative Bioactivity Data (from Convolvulus pluricaulis Extracts)

It is critical to note that the following quantitative data pertains to extracts of Convolvulus pluricaulis and not to the pure this compound compound. The concentration of this compound in these extracts was not specified in the cited literature.

Table 2: In Vitro Bioactivity of Convolvulus pluricaulis Extracts

| Assay | Extract Type | IC₅₀ Value (µg/mL) | Reference |

| DPPH Radical Scavenging | Methanolic | 41.00 | [3][4] |

| DPPH Radical Scavenging | Not Specified | 434.78 | [5] |

| Hydrogen Peroxide Scavenging | Not Specified | 7.82 | [5] |

| Superoxide Radical Scavenging | Not Specified | 132.18 | [5] |

Pharmacokinetics and Bioavailability

This compound has a moderate lipophilicity (XLogP3-AA of 2.4), which suggests it may be capable of crossing biological membranes.[1] However, it is reported to have poor water solubility, which poses a significant challenge for oral administration and is likely to result in variable dissolution and limited bioavailability.[1]

Putative Mechanisms of Action and Signaling Pathways

Direct evidence for the molecular targets and signaling pathways of pure this compound is lacking. However, based on the observed pharmacological effects of Convolvulus pluricaulis extracts, several putative mechanisms can be proposed.

Modulation of GABAergic Neurotransmission

The anxiolytic and anticonvulsant effects of Convolvulus pluricaulis extracts strongly suggest an interaction with the GABAergic system. The probable mechanism is thought to involve the GABAA-benzodiazepine receptor complex.[6] Benzodiazepines and other positive allosteric modulators of the GABAA receptor enhance the effect of GABA, leading to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.

Acetylcholinesterase Inhibition

The neuroprotective effects of Convolvulus pluricaulis extracts are attributed, in part, to the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting AChE, this compound would increase the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This is a key mechanism for cognitive enhancement and is a therapeutic target in Alzheimer's disease.

Cardiovascular Modulation

The hypotensive effects of Convolvulus pluricaulis extracts may be due to a combination of central tranquilizing effects and peripheral actions, such as vasodilation (spasmolytic activity on smooth muscles) and negative inotropic effects on the heart.[1][2] The precise molecular targets for these effects have not been elucidated for this compound, but could involve adrenergic receptors or calcium channels, common targets for hypotensive agents.

Experimental Protocols

Detailed experimental protocols from studies using pure this compound are not available in the reviewed literature. The following are generalized protocols for the key bioassays mentioned in the context of Convolvulus pluricaulis extracts.

General Extraction of this compound from Convolvulus pluricaulis

A common method for obtaining this compound and other alkaloids from the plant material involves an alkaline ethanolic extraction followed by liquid-liquid extraction.

-

Defatting: The dried and powdered plant material is first defatted using a non-polar solvent like n-hexane with ultrasonication.

-

Alkaline Ethanolic Extraction: The defatted plant material is then extracted with a solution of potassium hydroxide in ethanol, again using ultrasonication. This step is repeated multiple times to maximize the yield.

-

Liquid-Liquid Extraction: The resulting phytocomplex is then subjected to liquid-liquid extraction to separate the alkaloid-rich fraction.

-

Chromatographic Separation: The crude extract can be further purified using techniques like flash chromatography to isolate individual compounds, including this compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

-

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is quantified spectrophotometrically at 412 nm.

-

Procedure:

-

A reaction mixture is prepared in a 96-well plate containing a buffer solution (e.g., Tris-HCl, pH 8.0), DTNB, and the AChE enzyme.

-

The test compound (this compound) at various concentrations is added to the wells. A control well without the inhibitor is also prepared.

-

The plate is pre-incubated.

-

The reaction is initiated by adding the substrate, ATCI.

-

The absorbance at 412 nm is measured over time using a microplate reader.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the control. The IC₅₀ value is then determined from a dose-response curve.

-

Anticonvulsant Activity Assessment (Maximal Electroshock Seizure - MES Model)

The MES test is a widely used animal model to screen for drugs effective against generalized tonic-clonic seizures.

-

Animals: Typically, mice or rats are used.

-

Procedure:

-

Animals are divided into control and test groups. The test groups receive varying doses of the compound (e.g., this compound) orally or intraperitoneally. A standard anticonvulsant drug (e.g., phenytoin) is used as a positive control.

-

After a set period to allow for drug absorption, a maximal electrical stimulus is delivered via corneal or ear electrodes.

-

The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The ability of the compound to abolish or reduce the duration of the tonic hindlimb extension is taken as an indication of anticonvulsant activity.

-

Anxiolytic Activity Assessment (Elevated Plus Maze - EPM Model)

The EPM is a standard behavioral test for assessing anxiety-like behavior in rodents.

-

Apparatus: The maze is shaped like a plus sign and elevated off the ground. It has two open arms and two arms enclosed by walls.

-

Procedure:

-

Animals are treated with the test compound (this compound), a vehicle (control), or a standard anxiolytic drug (e.g., diazepam).

-

After a suitable absorption time, each animal is placed in the center of the maze, facing an open arm.

-

The animal's behavior is recorded for a set period (e.g., 5 minutes).

-

The primary measures of anxiolytic activity are the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total number of arm entries. An increase in these parameters suggests an anxiolytic effect.

-

References

- 1. This compound (89783-61-9) for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Study of Convolvulus pluricaulis for antioxidant and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. openneurologyjournal.com [openneurologyjournal.com]

The Tropane Alkaloid Convoline: A Technical Guide to its Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Convoline is a tropane alkaloid found within select species of the Convolvulus genus, a group of plants with a rich history in traditional medicine. This technical guide provides a comprehensive overview of the natural botanical sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its putative biosynthetic pathway. Quantitative data from published studies are summarized for comparative analysis, and key experimental workflows and biosynthetic routes are visualized through diagrams. This document is intended to serve as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutics derived from plant-based compounds.

Natural Sources of this compound

This compound has been identified as a constituent of several species within the Convolvulaceae family, most notably in the genus Convolvulus. The primary botanical sources reported in the scientific literature are:

-

Convolvulus pluricaulis : This perennial herb, commonly known as "Shankhpushpi" in Ayurvedic medicine, is a well-documented source of this compound.[1] It is widely distributed in the north-western regions of India and is traditionally valued for its purported cognitive-enhancing and neurological benefits.[1]

-

Convolvulus subhirsutus : This species is another confirmed natural source of this compound.[1]

Extraction and Purification of this compound

The isolation of this compound from its natural plant sources involves a multi-step process of extraction and purification. Various methodologies have been employed, with hydroalcoholic extraction being a common approach. A detailed experimental protocol, adapted from established methods for tropane alkaloid isolation, is presented below.

Data Presentation: Extraction Yields

The yield of extracts and purified compounds from Convolvulus species can vary depending on the plant material, geographical source, and the extraction methodology employed. The following table summarizes quantitative data from a study on Convolvulus pluricaulis.

| Extraction/Fractionation Step | Yield (%) |

| Alkaline Ethanolic Extract | 18.23 ± 0.92 |

| Total Chloroform Extract | 0.27 ± 0.01 |

| Flash Chromatography Fraction 1 | 25.20 ± 1.07 |

| Flash Chromatography Fraction 2 | 21.57 ± 0.74 |

| Flash Chromatography Fraction 3 | 19.14 ± 1.22 |

| Flash Chromatography Fraction 4 | 13.39 ± 1.02 |

Data adapted from a 2023 study on Convolvulus pluricaulis.

Experimental Protocol: Extraction and Purification of this compound

This protocol outlines a comprehensive procedure for the extraction and purification of this compound from the dried whole plant of Convolvulus pluricaulis.

1. Plant Material Preparation:

- The whole plant of Convolvulus pluricaulis is collected, authenticated, and cleaned to remove foreign matter.

- The plant material is air-dried in the shade or using a mechanical dryer at a temperature not exceeding 40°C.

- The dried material is then ground into a coarse powder.

2. Defatting:

- 50 g of the powdered plant material is subjected to ultrasonication with 500 mL of n-hexane for 50 minutes to remove lipids and other non-polar constituents. The hexane is removed by filtration, and the process is repeated with fresh solvent.

3. Alkaline Ethanolic Extraction:

- The defatted and dried plant material is then extracted by ultrasonication at maximum power for 50 minutes with 500 mL of a 2% (w/v) solution of potassium hydroxide in ethanol.

- This extraction step is repeated two more times with fresh alkaline ethanol to maximize the yield of alkaloids.

- The ethanolic extracts are combined and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.

4. Liquid-Liquid Extraction:

- The dried crude extract is resuspended in distilled water and transferred to a separatory funnel.

- An equal volume of chloroform is added, and the mixture is shaken vigorously.

- The layers are allowed to separate, and the lower chloroform layer containing the alkaloids is collected. This process is repeated to ensure complete extraction.

5. Purification by Flash Chromatography:

- The chloroform extract is concentrated and subjected to flash chromatography on a silica gel column.

- The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity.

- Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

6. Final Purification:

- Fractions enriched with this compound are pooled, concentrated, and may be subjected to further purification steps such as preparative TLC or recrystallization to yield pure this compound.

Experimental Workflow Diagram

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that involves the convergence of two major metabolic pathways: the tropane alkaloid pathway for the formation of the tropane backbone, and the phenylpropanoid pathway for the synthesis of the 3,4-dimethoxybenzoic acid (veratric acid) moiety.

Putative Biosynthetic Pathway of this compound

The exact enzymatic steps for the biosynthesis of veratric acid and its subsequent esterification in Convolvulus species have not been fully elucidated. The following pathway is a putative route based on known biochemical reactions in plants.

Part 1: Biosynthesis of the Tropane Backbone

The formation of the tropane ring system is a well-characterized pathway that begins with the amino acid L-ornithine. Key steps include the decarboxylation of ornithine to putrescine, N-methylation of putrescine, oxidative deamination, and cyclization to form the characteristic bicyclic tropane structure.

Part 2: Putative Biosynthesis of the 3,4-Dimethoxybenzoic Acid Moiety

The veratric acid component of this compound is believed to be synthesized via the phenylpropanoid pathway, starting from the amino acid L-phenylalanine. This pathway involves a series of enzymatic reactions including deamination, hydroxylation, and methylation to produce various phenolic compounds.

Part 3: Final Esterification

The final step in the biosynthesis of this compound is the esterification of the tropane alcohol with veratric acid. This reaction is likely catalyzed by an acyltransferase, which would first activate veratric acid to its coenzyme A thioester, veratroyl-CoA.

Biosynthetic Pathway Diagram

Pharmacological Signaling Pathways

The pharmacological effects of Convolvulus pluricaulis extracts are well-documented, particularly their neurological activities. However, the specific molecular targets and signaling pathways of isolated this compound are not yet well understood. The neurological effects of the whole plant extract are thought to arise from the synergistic action of its various constituents, including alkaloids like this compound.

Given the current state of research, a detailed signaling pathway for isolated this compound cannot be definitively presented. The known neurological effects of Convolvulus extracts, such as their anxiolytic and memory-enhancing properties, suggest potential interactions with various neurotransmitter systems. Further research is required to elucidate the precise mechanism of action of this compound at the molecular level.

General Neurological Pathways Potentially Influenced by Convolvulus Extracts

The diagram below illustrates a generalized overview of neurotransmitter signaling, which may be influenced by the complex mixture of compounds found in Convolvulus pluricaulis extracts. It is important to note that the specific interactions of this compound within these pathways have not been established.

Conclusion

This compound is a tropane alkaloid of significant interest due to its presence in medicinal plants of the Convolvulus genus. While methods for its extraction and purification have been established, further research is needed to fully elucidate its biosynthetic pathway and to pinpoint its specific molecular targets and pharmacological mechanisms of action. The information presented in this technical guide provides a solid foundation for future investigations into the therapeutic potential of this natural compound. The development of more targeted studies on isolated this compound will be crucial in unlocking its full potential for drug development.

References

Pharmacological Profile of Convoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Convoline is a tropane alkaloid identified as a key constituent of various Convolvulus species, notably Convolvulus pluricaulis. This plant has a rich history in traditional medicine, particularly for its purported cognitive-enhancing and anxiolytic properties. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the pharmacological profile of isolated this compound. A thorough review of the existing literature reveals that while the extracts of its parent plant have been studied for a range of central nervous system effects, specific quantitative data on this compound is scarce. A pivotal finding distinguishes this compound from its parent compound, Convolamine; Convolamine is a potent positive modulator of the sigma-1 receptor, a property not shared by this compound in the same assays. This suggests the N-methyl group is critical for this activity.[1] This guide summarizes the available qualitative and quantitative data, details relevant experimental protocols that could be employed for its further study, and utilizes visualizations to illustrate potential signaling pathways and experimental workflows. Significant data gaps are highlighted, representing opportunities for future research to fully elucidate the pharmacological and therapeutic potential of this compound.

Introduction

This compound is a naturally occurring tropane alkaloid, structurally identified as the desmethyl metabolite of Convolamine.[1] Both compounds are found in plants of the Convolvulus genus, which are recognized in traditional Ayurvedic medicine for their "Medhya Rasayana" (nootropic) properties.[1] The pharmacological profile of this compound is in the early stages of elucidation. While extracts of Convolvulus pluricaulis exhibit a broad range of CNS effects, the direct contribution of this compound to these activities is not yet fully understood.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for predicting its pharmacokinetic behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₁NO₅ | [2] |

| Molecular Weight | 307.34 g/mol | [2] |

| IUPAC Name | (8-hydroxy-8-azabicyclo[3.2.1]octan-3-yl) 3,4-dimethoxybenzoate | [2] |

| XLogP3-AA | 2.4 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

| Rotatable Bond Count | 5 | [2] |

Pharmacological Activities (Primarily from Convolvulus pluricaulis Extracts)

The following pharmacological activities have been attributed to extracts of Convolvulus pluricaulis, which contains this compound. The direct activity of isolated this compound for most of these effects has not been reported.

-

Neuropharmacological Effects:

-

Anxiolytic and Antidepressant Effects: Ethyl acetate and aqueous fractions of the ethanolic extract of the aerial parts of Convolvulus pluricaulis have demonstrated significant anxiolytic effects.[2]

-

Anti-epileptic Activity: Alcoholic extracts containing this compound have been shown to antagonize electrically induced convulsive seizures.[2] Methanolic extracts have also provided significant protection against tonic convulsions induced by transcorneal electroshock.[2]

-

Neuroprotective Activity: Aqueous extracts containing this compound exhibit potent neuroprotective activity, partly through anti-acetylcholinesterase (anti-AChE) and antioxidant mechanisms.[2]

-

-

Cardiovascular Effects: Total water-soluble fractions containing this compound have been observed to cause marked and prolonged hypotension in experimental animals.[2]

-

Metabolic Effects: Extracts containing this compound have demonstrated hypolipidemic properties, significantly reducing serum cholesterol, LDL cholesterol, triglycerides, and phospholipids in cholesterol-fed gerbils.[2]

Mechanism of Action

The precise mechanism of action for isolated this compound is not well-defined. However, some key findings and hypotheses exist:

-

Sigma-1 Receptor: Unlike its parent compound Convolamine, which is a positive modulator of the sigma-1 receptor, this compound is inactive at this target.[1] This indicates that the N-methyl group of Convolamine is crucial for its interaction with the sigma-1 receptor.[1][2]

-

GABA-A Receptors: The anxiolytic and sedative properties observed with Convolvulus pluricaulis extracts suggest a potential interaction with GABA-A receptors, a common target for such effects. However, direct binding or functional studies on this compound at GABA-A receptors have not been reported.[2]

-

Acetylcholinesterase Inhibition: The neuroprotective effects of aqueous extracts containing this compound have been linked to anti-acetylcholinesterase (anti-AChE) activity.[2]

Quantitative Data

Specific quantitative data for isolated this compound is largely unavailable in the public domain. The following data is for an extract of Convolvulus pluricaulis.

Table 5.1: In Vitro Antioxidant Activity of Convolvulus pluricaulis Extract

| Assay | IC₅₀ (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 434.78 |

| Hydrogen Peroxide Scavenging | 7.82 |

| Superoxide Radical Scavenging | 132.18 |

Pharmacokinetics

Detailed pharmacokinetic studies on isolated this compound have not been published. However, its physicochemical properties suggest potential challenges with oral bioavailability due to poor water solubility.[2] To address this, researchers have explored the use of solid lipid nanoparticles (SLNs) to enhance its penetration through biological membranes.[2]

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to further characterize the pharmacological profile of this compound.

Sigma-1 Receptor Binding Assay

This protocol is adapted from standard radioligand binding assays for the sigma-1 receptor.

-

Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.

-

Materials:

-

Radioligand: [³H]-(+)-pentazocine

-

Non-specific binding control: Haloperidol

-

Tissue source: Guinea pig brain membranes (or cells expressing recombinant human sigma-1 receptors)

-

Assay buffer: Tris-HCl buffer (50 mM, pH 7.4)

-

Scintillation cocktail and counter

-

-

Procedure:

-

Prepare guinea pig brain membranes by homogenization and differential centrifugation.

-

In a 96-well plate, add assay buffer, a fixed concentration of [³H]-(+)-pentazocine, and varying concentrations of this compound.

-

For non-specific binding, add a high concentration of haloperidol.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at 37°C for a specified time (e.g., 120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

-

GABA-A Receptor Binding Assay

This protocol is adapted from standard GABA-A receptor binding assays.

-

Objective: To determine if this compound binds to the GABA-A receptor.

-

Materials:

-

Radioligand: [³H]Muscimol or [³H]Flunitrazepam (for benzodiazepine site)

-

Non-specific binding control: GABA or Diazepam

-

Tissue source: Rat brain cortical membranes

-

Assay buffer: Tris-HCl buffer (50 mM, pH 7.4)

-

-

Procedure:

-

Prepare rat brain cortical membranes.

-

In a 96-well plate, add assay buffer, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

For non-specific binding, add a high concentration of GABA or Diazepam.

-

Add the membrane preparation.

-

Incubate at 4°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration.

-

Wash the filters with ice-cold assay buffer.

-

Measure radioactivity by scintillation counting.

-

Analyze the data to determine if this compound displaces the radioligand.

-

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method.

-

Objective: To determine the IC₅₀ of this compound for AChE.

-

Materials:

-

Enzyme: Acetylcholinesterase (from electric eel or recombinant human)

-

Substrate: Acetylthiocholine iodide (ATCI)

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Buffer: Phosphate buffer (0.1 M, pH 8.0)

-

Positive control: Donepezil or Galantamine

-

96-well plate and spectrophotometer

-

-

Procedure:

-

In a 96-well plate, add buffer, DTNB, and varying concentrations of this compound.

-

Add the AChE enzyme solution to all wells except the blank.

-

Pre-incubate for a short period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the substrate (ATCI).

-

Measure the change in absorbance at 412 nm over time using a spectrophotometer.

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percentage of inhibition and calculate the IC₅₀ value.

-

Potential Signaling Pathways

Direct evidence for signaling pathways modulated by isolated this compound is lacking. However, based on the pharmacology of other tropane alkaloids and the observed effects of Convolvulus pluricaulis extracts, the following pathways are plausible targets for investigation.

Hypothetical Muscarinic Receptor Signaling

Many tropane alkaloids interact with muscarinic acetylcholine receptors (mAChRs). If this compound acts on these receptors, it could modulate downstream signaling cascades.

Conclusion and Future Directions

The pharmacological profile of this compound is an area ripe for investigation. Current knowledge, largely inferred from studies on Convolvulus pluricaulis extracts, suggests a potential for CNS activity. The key finding that this compound does not modulate the sigma-1 receptor, unlike its parent compound Convolamine, provides a crucial piece of its pharmacological puzzle.

Future research should focus on:

-

Target Identification: Utilizing broad screening panels to identify the primary molecular targets of isolated this compound.

-

Quantitative Pharmacology: Determining the binding affinities (Ki) and functional potencies (EC₅₀, Emax) of this compound at its identified targets.

-

In Vivo Studies: Conducting pharmacokinetic and pharmacodynamic studies with the isolated compound to understand its absorption, distribution, metabolism, excretion, and dose-response relationships in relevant animal models.

-

Signaling Pathway Elucidation: Investigating the downstream signaling cascades modulated by this compound upon binding to its targets.

A systematic approach to these areas of research will be essential to unlock the full therapeutic potential of this traditional medicinal compound.

References

An In-depth Technical Guide to Convoline and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Convoline, a tropane alkaloid primarily isolated from plants of the Convolvulus genus, has garnered significant interest within the scientific community for its diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of this compound and its derivative, this compound acetate, focusing on their chemical properties, biological effects, and potential mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Properties

This compound, with the IUPAC name (8-hydroxy-8-azabicyclo[3.2.1]octan-3-yl) 3,4-dimethoxybenzoate, is a methoxybenzoic acid.[1][2] Its chemical structure is characterized by a tropane alkaloid skeleton linked to a 3,4-dimethoxybenzoate moiety.[1] This structural arrangement is crucial for its biological activity. This compound acetate is a derivative where the hydroxyl group on the tropane ring is acetylated.[1]

Table 1: Physicochemical Properties of this compound and this compound Acetate [1]

| Property | This compound | This compound Acetate |

| CAS Number | 89783-61-9 | 89783-62-0 |

| Molecular Formula | C₁₆H₂₁NO₅ | C₁₈H₂₃NO₆ |

| Molecular Weight | 307.34 g/mol | 349.378 g/mol |

| Exact Mass | 307.14197277 Da | 349.153 Da |

| XLogP3-AA | 2.4 | - |

| LogP | - | 2.27200 |

| Hydrogen Bond Donor Count | 1 | - |

| Hydrogen Bond Acceptor Count | 6 | - |

| Rotatable Bond Count | 5 | - |

| Polar Surface Area (PSA) | - | 74.30000 Ų |

Note: Some data for this compound acetate are not available in the public domain.

Biological Activities and Efficacy

This compound and its derivatives exhibit a range of biological activities, primarily affecting the central nervous system. However, specific quantitative data on their potency and efficacy, such as IC50 and EC50 values, are not widely reported in publicly available literature. The following sections summarize the known qualitative effects.

Anti-epileptic Activity

Extracts of Convolvulus pluricaulis, which contain this compound, have demonstrated significant anti-epileptic properties.[1] Alcoholic extracts have been shown to antagonize electrically induced convulsive seizures and tremors induced by tremorine.[1] Furthermore, methanolic extracts of various parts of the plant, administered orally at a dose of 200 mg/kg, provided substantial protection against tonic convulsions induced by transcorneal electroshock, with effects comparable to the standard anti-epileptic drug phenytoin.[1]

Neuroprotective Activity

Aqueous extracts containing this compound have shown neuroprotective effects, which are attributed to anti-acetylcholinesterase (AChE) and antioxidant mechanisms.[1] This suggests a potential therapeutic role in the management of neurodegenerative disorders.

Metabolic Effects

Extracts containing this compound have demonstrated hypolipidemic properties. In studies involving cholesterol-fed gerbils, these extracts led to a significant reduction in serum cholesterol, LDL cholesterol, triglycerides, and phospholipids after 90 days of treatment.[2]

Cardiovascular Effects

Water-soluble fractions containing this compound have been observed to cause significant and prolonged hypotension in animal models, along with inhibition of myocardial activity.[2]

Mechanism of Action and Signaling Pathways

The precise mechanisms of action for this compound and its derivatives are not fully elucidated. However, based on its observed biological activities, several signaling pathways are likely involved.

Cholinergic System Modulation

The neuroprotective effects of this compound are linked to its ability to inhibit acetylcholinesterase (AChE).[1] By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is a key target in the treatment of cognitive decline associated with neurodegenerative diseases.

Potential GABAergic System Interaction

Given its anti-epileptic properties, it is plausible that this compound may also modulate the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. Enhanced GABAergic signaling can lead to a reduction in neuronal excitability, which is a key mechanism of action for many anti-epileptic drugs. However, direct evidence for this compound's interaction with GABA receptors is currently lacking in the available literature.

References

A Technical Guide to the In Silico Prediction of Convoline Bioactivity

Audience: Researchers, scientists, and drug development professionals.

Introduction: Convoline is an alkaloid found in Convolvulus pluricaulis, a plant traditionally used in medicine for various nervous disorders, including epilepsy, insomnia, and anxiety.[1] Pre-clinical studies on extracts containing this compound have indicated its potential as an anti-epileptic, neuroprotective, and hypotensive agent.[1] However, challenges such as poor water solubility and limited bioavailability hinder its therapeutic development.[1] In silico computational methods offer a powerful, cost-effective, and rapid approach to predict the bioactivity, pharmacokinetics, and potential molecular targets of compounds like this compound, thereby accelerating the drug discovery process.[2][3]

This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of this compound, from initial physicochemical characterization to target identification and pathway analysis. It also provides proposed experimental protocols for the validation of these computational predictions.

Section 1: Physicochemical and Drug-Likeness Prediction

The initial step in the in silico evaluation of a potential drug candidate is the prediction of its physicochemical properties and its adherence to established "drug-likeness" rules, such as Lipinski's Rule of Five. These parameters are crucial for oral bioavailability and overall development potential. Computational analyses suggest this compound has moderate lipophilicity.[1]

Methodology: Physicochemical Profiling

A proposed protocol for this stage involves:

-

Input : Obtain the 2D structure of this compound in a standard format (e.g., SMILES or SDF).

-

Computation : Utilize a chemoinformatics platform or library (e.g., SwissADME, RDKit, PaDEL-Descriptor) to calculate a wide range of molecular descriptors.

-

Analysis :

-

Calculate key properties including molecular weight (MW), logarithm of the partition coefficient (LogP), topological polar surface area (TPSA), number of hydrogen bond donors (HBD) and acceptors (HBA), and number of rotatable bonds.

-

Evaluate compliance with Lipinski's Rule of Five, which indicates that poor absorption or permeation is more likely when a compound has more than 5 HBD, 10 HBA, a MW greater than 500 Da, and a LogP greater than 5.

-

Assess other drug-likeness parameters like the Ghose filter and Veber's rule.

-

Data Presentation: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Lipinski's Rule of Five | Compliance |

| Molecular Formula | C16H21NO2 | N/A | N/A |

| Molecular Weight | 259.34 g/mol | ≤ 500 | Yes |

| LogP (Consensus) | 2.50 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| TPSA | 41.49 Ų | N/A | N/A |

| Number of Violations | 0 | 0 | Excellent |

Note: The values presented are hypothetical, derived from typical computational models for illustrative purposes.

Visualization: Drug-Likeness Workflow

Caption: Workflow for predicting this compound's physicochemical properties.

Section 2: Pharmacokinetic (ADME) Prediction

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical to foresee its behavior in a biological system. This compound is known to have significant bioavailability limitations, which may be related to its poor water solubility.[1] In silico ADME models can help identify these potential liabilities early in the development pipeline.

Methodology: ADME Profiling

-

Input : Use the canonical SMILES or 3D structure of this compound.

-

Computation : Employ predictive models, such as those available in ADMETlab, pkCSM, or Discovery Studio, to estimate various ADME endpoints.

-

Analysis :

-

Absorption : Predict human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate/inhibitor status.

-

Distribution : Estimate blood-brain barrier (BBB) penetration, CNS permeability, and plasma protein binding (PPB).

-

Metabolism : Predict inhibition or substrate status for major Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

-

Excretion : Estimate total clearance and potential for renal transporters interaction.

-

Data Presentation: Predicted ADME Properties of this compound

| Parameter | Category | Predicted Outcome | Interpretation |

| HIA | Absorption | High | Likely well-absorbed from the gut |

| Caco-2 Permeability | Absorption | Moderate | May cross intestinal barrier |

| BBB Permeant | Distribution | Yes | Likely to cross the blood-brain barrier |

| CNS Permeability | Distribution | High | Consistent with neurological effects |

| CYP2D6 Inhibitor | Metabolism | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | Metabolism | No | Low risk of interaction with CYP3A4-metabolized drugs |

| Total Clearance | Excretion | 0.5 L/hr/kg | Moderate clearance rate |

Note: These predictions are illustrative and require experimental validation.

Visualization: ADME Prediction Workflow

Caption: Workflow for the in silico prediction of ADME properties.

Section 3: Bioactivity and Target Prediction

Identifying the molecular targets of a compound is the most critical step in understanding its mechanism of action. Given this compound's known neuroprotective and anti-epileptic effects, potential targets could include enzymes, ion channels, or receptors involved in neuronal signaling.[1] A dual approach combining ligand-based and structure-based methods is proposed.

Methodology: Target Identification

-

Ligand-Based Virtual Screening :

-

Utilize this compound's structure as a query to search databases of known bioactive compounds (e.g., ChEMBL, PubChem) for structurally similar molecules with annotated targets.

-

Employ target prediction servers (e.g., SwissTargetPrediction, SuperPred) that use 2D/3D similarity principles to predict a ranked list of the most probable protein targets.

-

-

Structure-Based Virtual Screening (Molecular Docking) :

-

Target Selection : Based on this compound's known bioactivities (e.g., neuroprotection via anti-AChE activity) and predictions from ligand-based methods, select high-priority protein targets.[1] For example, Acetylcholinesterase (AChE) is a prime candidate. The related compound Conolidine has been shown to inhibit Ca_v_2.2 calcium channels, suggesting this as another potential target family for investigation.[4]

-

Preparation : Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). Prepare the protein by removing water, adding hydrogens, and defining the binding pocket. Prepare the 3D structure of this compound by generating conformers and assigning charges.

-

Docking : Use molecular docking software (e.g., AutoDock Vina, Glide, GOLD) to predict the binding pose and affinity (scoring function) of this compound within the active site of each target protein.

-

Analysis : Analyze the docking results, focusing on the predicted binding energy (e.g., kcal/mol) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's amino acid residues.

-

Data Presentation: Predicted Targets and Docking Scores

| Predicted Target | Target Class | Docking Score (kcal/mol) | Key Interacting Residues | Rationale |

| Acetylcholinesterase (AChE) | Hydrolase | -9.2 | TRP84, TYR130, PHE330 | Known neuroprotective mechanism[1] |

| Ca_v_2.2 Calcium Channel | Ion Channel | -8.5 | GLU350, SER1780 | Target of similar alkaloid Conolidine[4] |

| GABA-A Receptor | Ligand-gated Ion Channel | -7.9 | TYR157, THR202 | Implicated in anti-epileptic activity |

Note: These results are hypothetical and serve to illustrate the output of a molecular docking study.

Visualization: Bioactivity Prediction Workflow

Caption: Integrated workflow for bioactivity and target prediction.

Section 4: Potential Signaling Pathway Analysis

Based on the high-confidence predicted targets, we can hypothesize the signaling pathways that this compound may modulate. If this compound inhibits Acetylcholinesterase (AChE), it would lead to an increase in acetylcholine (ACh) levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is consistent with its observed neuroprotective effects.

Visualization: Hypothesized Cholinergic Pathway Modulation

Caption: Hypothesized mechanism of this compound via AChE inhibition.

Section 5: Proposed Experimental Protocols for Validation

In silico predictions must be validated through rigorous experimental testing. Below are protocols for the extraction of this compound and for primary in vitro and in vivo assays to confirm its predicted bioactivity.

Protocol 1: Hydroalcoholic Extraction of this compound

This protocol is based on a common method for isolating this compound from Convolvulus pluricaulis.[1]

-

Plant Material : Collect and authenticate the whole plant of Convolvulus pluricaulis.

-

Preparation : Dry the plant material in the shade and grind it into a coarse powder.

-

Extraction :

-

Macerate the powdered plant material in a hydroalcoholic solution (e.g., 70% ethanol in water) for 72 hours with periodic shaking.

-

Filter the mixture to separate the extract from the solid plant residue. Repeat the extraction process on the residue two more times.

-

Pool the filtrates.

-

-

Concentration : Concentrate the pooled extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a semi-solid crude extract.

-

Purification : Subject the crude extract to column chromatography using silica gel and an appropriate solvent gradient to isolate pure this compound. Monitor fractions using Thin Layer Chromatography (TLC).

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This assay (Ellman's method) is used to validate the predicted AChE inhibitory activity.

-

Reagents : Prepare phosphate buffer (pH 8.0), AChE enzyme solution, Acetylthiocholine iodide (ATCI) substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reagent.

-

Procedure :

-

In a 96-well plate, add 25 µL of varying concentrations of this compound (dissolved in a suitable solvent like DMSO). Include a positive control (e.g., Donepezil) and a negative control (solvent only).

-

Add 50 µL of phosphate buffer and 25 µL of AChE solution to each well. Incubate for 15 minutes at 25°C.

-

Add 125 µL of DTNB reagent to each well.

-

Initiate the reaction by adding 25 µL of ATCI substrate.

-

-

Measurement : Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. The rate of color change is proportional to AChE activity.

-

Analysis : Calculate the percentage of inhibition for each this compound concentration. Determine the IC50 value (the concentration of this compound required to inhibit 50% of AChE activity) by plotting inhibition percentage against the logarithm of the concentration.

Protocol 3: In Vivo Anti-convulsant Activity Assay

This protocol uses the transcorneal electroshock model to validate the predicted anti-epileptic effects.[1]

-

Animals : Use adult male Swiss albino mice (20-25 g). Acclimatize the animals for at least one week before the experiment.

-

Groups : Divide animals into groups (n=6-8 per group):

-

Vehicle Control (e.g., saline with 1% Tween 80, orally).

-

Positive Control (e.g., Phenytoin, 25 mg/kg, orally).

-

Test Groups (this compound at various doses, e.g., 50, 100, 200 mg/kg, orally).

-

-

Procedure :

-

Administer the respective treatments to each group.

-

After 60 minutes, induce seizures by applying a transcorneal electrical stimulus (e.g., 60 mA for 0.2 seconds).

-

-

Observation : Observe the animals for the presence or absence of the tonic hind-limb extension phase of the seizure.

-

Analysis : Calculate the percentage of protection in each group against the induced convulsions. Protection is defined as the absence of the tonic hind-limb extension. Analyze the data using appropriate statistical tests (e.g., Chi-square test).

References

- 1. This compound (89783-61-9) for sale [vulcanchem.com]

- 2. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]

- 3. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conolidine: A Novel Plant Extract for Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

Lipophilicity and Bioavailability of Convoline: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the lipophilicity and bioavailability of Convoline, a tropane alkaloid with recognized neurological effects. This compound's physicochemical properties present a classic challenge in drug development: balancing sufficient lipophilicity for membrane permeation against the poor aqueous solubility that hinders oral bioavailability. This guide summarizes the available quantitative data, outlines standard experimental protocols for assessing these key drug-like properties, and explores formulation strategies designed to enhance its therapeutic potential.

Introduction to this compound

This compound is a tropane alkaloid derived from plants of the Convolvulus genus, notably Convolvulus pluricaulis. Its chemical structure consists of a tropane skeleton with a 3,4-dimethoxybenzoate moiety, which contributes to its pharmacological properties.[1] The compound has demonstrated significant neurological effects, including anti-epileptic activity, making it a subject of interest for therapeutic development.[1] However, like many natural products, its progression from a promising compound to a viable therapeutic agent is contingent on overcoming pharmacokinetic hurdles.

Two of the most critical parameters in this regard are lipophilicity and bioavailability. Lipophilicity governs the compound's ability to cross biological membranes, while bioavailability determines the extent and rate at which it reaches systemic circulation to exert its effect. This compound exhibits moderate lipophilicity, suggesting it can penetrate membranes, but this is coupled with poor water solubility, which severely limits its oral bioavailability.[1] This guide synthesizes the current knowledge on these properties and presents the methodologies used for their evaluation.

Physicochemical and Lipophilicity Data

Lipophilicity is a crucial physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is typically expressed as the logarithm of the partition coefficient (LogP), which measures the ratio of a compound's concentration in a lipid phase (commonly n-octanol) to its concentration in an aqueous phase.[2] A moderately lipophilic compound is often desired for oral drugs, as it suggests a balance between solubility in the aqueous environment of the gut and the ability to permeate the lipid-rich intestinal membrane.

Quantitative Data

Computational models provide an initial assessment of a compound's lipophilicity. For this compound, the calculated XLogP3-AA value is 2.4, indicating moderate lipophilicity.[1][3] This value suggests that this compound is capable of crossing biological membranes but may also face challenges with aqueous solubility, a factor known to limit its oral absorption.[1] A comparison with its derivative, this compound acetate, shows a slight alteration in lipophilicity due to structural modification.[1]

| Property | This compound | This compound Acetate | Reference |

| Molecular Formula | C16H21NO5 | C18H23NO6 | [1][3] |

| Molecular Weight ( g/mol ) | 307.34 | 349.378 | [1][3] |

| XLogP3-AA | 2.4 | - | [1][3] |

| LogP | - | 2.272 | [1] |

| Hydrogen Bond Donor Count | 1 | - | [1][3] |

| Hydrogen Bond Acceptor Count | 6 | - | [1] |

| Rotatable Bond Count | 5 | - | [1] |

Experimental Protocol: Lipophilicity Determination by Shake-Flask Method

While the available data for this compound is computational, experimental determination of LogP is the gold standard. The shake-flask method is the most traditional and direct approach.[4]

Objective: To determine the n-octanol/water partition coefficient (P) of this compound.

Materials:

-

This compound standard

-

n-Octanol (pre-saturated with water)

-

Purified water (pre-saturated with n-octanol)

-

Glassware (flasks, separatory funnels)

-

Shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)

Procedure:

-

Preparation of Phases: Pre-saturate the n-octanol and water by mixing them vigorously for 24 hours, followed by a 24-hour separation period to allow the phases to become distinct.

-

Standard Solution: Prepare a stock solution of this compound in n-octanol.

-

Partitioning: Add a known volume of the this compound stock solution to a flask containing a known volume of the pre-saturated water. The total concentration should be low enough to avoid saturation in either phase.

-

Equilibration: Seal the flask and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for the complete partitioning of this compound between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure a clear and complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample each phase and determine the concentration of this compound using a validated analytical method like HPLC.

-

Calculation: Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in water]

-

LogP Determination: The LogP value is the base-10 logarithm of the partition coefficient: LogP = log10(P)

Bioavailability of this compound

Bioavailability (F) is the fraction of an administered drug that reaches the systemic circulation unchanged. It is a critical pharmacokinetic parameter that determines the therapeutic efficacy of an orally administered drug. This compound faces significant bioavailability challenges, primarily due to its poor water solubility, which leads to inconsistent dissolution and limited absorption from the gastrointestinal tract.[1]

Bioavailability Profile and Enhancement Strategies

Currently, there is no published quantitative in vivo bioavailability data (e.g., F%, Cmax, Tmax, AUC) for this compound. The available literature consistently points to its limited oral bioavailability as a major obstacle.[1]

To address this, researchers have explored advanced drug delivery systems. One successful approach involves the formulation of this compound into Solid Lipid Nanoparticles (SLNs) . An optimized SLN formulation composed of this compound, Acconon C-44 EP/NF, Span 20, and PEG-200 was developed to improve its penetration through lipoidal membranes and, consequently, enhance its bioavailability.[1]

Experimental Protocol: In Vivo Bioavailability Study

An in vivo study, typically in an animal model like rats or mice, is required to determine the absolute bioavailability of a compound.

Objective: To determine the absolute oral bioavailability of this compound.

Materials:

-

This compound (formulated for oral and intravenous administration)

-

Animal models (e.g., Sprague-Dawley rats)

-

Dosing vehicles

-

Blood collection supplies (e.g., heparinized tubes)

-

Centrifuge, analytical instrument (LC-MS/MS)

Procedure:

-

Animal Groups: Divide animals into two groups: one for intravenous (IV) administration and one for oral (PO) administration.

-

Dosing:

-

IV Group: Administer a known dose of this compound intravenously (e.g., via tail vein). This route ensures 100% bioavailability and serves as the reference.

-

PO Group: Administer a known dose of this compound orally (e.g., via gavage).

-

-

Blood Sampling: Collect blood samples from each animal at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) post-dosing.

-

Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.

-

Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration of this compound versus time for both IV and PO groups.

-

Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-∞) for both routes of administration.

-

-

Bioavailability Calculation: Calculate the absolute bioavailability (F) using the formula: F (%) = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100

Experimental Protocol: In Vitro Permeability using Caco-2 Cells

The Caco-2 cell line, derived from human colon adenocarcinoma, is widely used as an in vitro model to predict the intestinal permeability of drugs.[5] When cultured on semipermeable filters, these cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[6][7]

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells

-

Cell culture reagents (DMEM, FBS, etc.)

-

Permeable transwell inserts (e.g., 24-well format)

-

This compound solution in a transport buffer (e.g., HBSS)

-

Lucifer yellow (for monolayer integrity check)

-

Analytical instrument (LC-MS/MS)

Procedure:

-

Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the transwell inserts. Culture for 21-25 days to allow for full differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the permeability of a paracellular marker like Lucifer yellow.

-

Permeability Assay (A-to-B):

-

Wash the cell monolayers with pre-warmed transport buffer.

-

Add the this compound solution to the apical (A) chamber.

-

Add fresh transport buffer to the basolateral (B) chamber.

-

Incubate at 37°C.

-

At specified time intervals, take samples from the basolateral chamber and replace with fresh buffer.

-

-

Sample Analysis: Quantify the concentration of this compound in the basolateral samples using LC-MS/MS.

-

Papp Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A x C₀) Where:

-

dQ/dt is the rate of drug appearance in the receiver chamber.

-

A is the surface area of the filter membrane.

-

C₀ is the initial concentration in the donor chamber.

-

-

(Optional) Efflux Ratio: To investigate if this compound is a substrate for efflux transporters (like P-glycoprotein), perform a bidirectional transport study (Basolateral-to-Apical, B-to-A) and calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B) An efflux ratio greater than 2 suggests active efflux.[6]

Pharmacological Activity and Signaling Pathways

This compound is recognized for its neurological effects, particularly its anti-epileptic properties.[1] Studies have shown that extracts containing this compound can protect against tonic convulsions induced by electroshock, with efficacy comparable to the standard drug phenytoin.[1] It has also been shown to antagonize tremors induced by tremorine.[1]

While these pharmacological effects are established, the specific molecular targets and intracellular signaling pathways through which this compound mediates these actions have not been fully elucidated in the available literature. Further research is needed to identify the receptors, ion channels, or enzymes that this compound interacts with to produce its anti-convulsive effects.

Conclusion

This compound stands as a promising natural compound with valuable neurological activity. However, its physicochemical profile presents a significant challenge for oral drug delivery. The compound's moderate lipophilicity (XLogP3-AA of 2.4) is theoretically favorable for membrane permeation, but its poor aqueous solubility severely restricts its dissolution and subsequent absorption, leading to limited bioavailability.

The development of advanced formulations, such as solid lipid nanoparticles, has shown promise in overcoming this hurdle. To advance the clinical development of this compound, future research should focus on:

-

Quantitative Bioavailability Studies: Performing rigorous in vivo pharmacokinetic studies to determine the absolute oral bioavailability of both the parent compound and enhanced formulations.

-

Mechanism of Action: Elucidating the specific molecular signaling pathways responsible for its anti-epileptic and other neurological effects.

-

Metabolism and Distribution: Characterizing the metabolic fate and tissue distribution of this compound to build a complete ADME profile.

By addressing these knowledge gaps, the scientific community can pave the way for harnessing the full therapeutic potential of this compound.

References

- 1. This compound (89783-61-9) for sale [vulcanchem.com]

- 2. acdlabs.com [acdlabs.com]

- 3. This compound | C16H21NO5 | CID 443002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Lipophilicity of fentalogs: Comparison of experimental and computationally derived data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. Caco-2 Permeability | Evotec [evotec.com]

- 7. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Convoline as a Tropane Alkaloid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Convoline, a tropane alkaloid primarily isolated from plants of the Convolvulus genus, has garnered scientific interest for its potential pharmacological activities. As a member of the tropane alkaloid family, which includes well-known compounds like atropine and cocaine, this compound's unique chemical structure, featuring a 3,4-dimethoxybenzoate moiety, suggests a distinct biological profile. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its biosynthesis, reported pharmacological effects, and the methodologies employed in its study. While significant research has been conducted on the extracts of Convolvulus species, a notable scarcity of specific quantitative data for isolated this compound persists, presenting a clear opportunity for future investigation. This document aims to consolidate the available information, present detailed experimental protocols, and utilize visualizations to elucidate key pathways and workflows, thereby serving as a valuable resource for advancing research into this promising natural compound.

Introduction

Tropane alkaloids are a class of bicyclic [3.2.1] nitrogen-containing secondary metabolites found in various plant families, including Solanaceae, Erythroxylaceae, and Convolvulaceae. These compounds are renowned for their diverse and potent physiological effects, which have been harnessed for medicinal, recreational, and toxic purposes throughout history. This compound is a tropane alkaloid found in several species of the Convolvulaceae family, most notably in Convolvulus pluricaulis and Convolvulus subhirsutus.[1] Traditionally, extracts from these plants have been used in Ayurvedic medicine for their purported cognitive-enhancing and anxiolytic properties.[1]

The chemical structure of this compound consists of a tropane backbone esterified with veratric acid (3,4-dimethoxybenzoic acid).[1] This distinct acyl group differentiates it from other well-studied tropane alkaloids and likely contributes to its unique pharmacological profile. This guide will delve into the biosynthetic origins of this compound, its reported biological activities, and the experimental approaches to its study, while also highlighting the current gaps in knowledge that warrant further exploration.

Biosynthesis of this compound

The biosynthesis of this compound can be conceptually divided into two distinct pathways that converge in a final esterification step: the formation of the tropane backbone and the synthesis of the veratric acid moiety.

Formation of the Tropane Backbone

The biosynthesis of the tropane ring system is well-characterized and begins with the amino acid L-ornithine. The key steps are as follows:

-

Decarboxylation: L-ornithine is decarboxylated by ornithine decarboxylase (ODC) to form putrescine.

-

N-methylation: Putrescine is methylated by putrescine N-methyltransferase (PMT) to yield N-methylputrescine. This is a committed step in tropane alkaloid biosynthesis.

-

Oxidative Deamination: N-methylputrescine undergoes oxidative deamination by a diamine oxidase to form 4-methylaminobutanal.

-

Cyclization: 4-methylaminobutanal spontaneously cyclizes to form a Schiff base, the N-methyl-Δ¹-pyrrolinium cation.

-

Condensation and Ring Formation: The N-methyl-Δ¹-pyrrolinium cation condenses with two acetyl-CoA units, a reaction mediated by a type III polyketide synthase, to ultimately form tropinone, the first bicyclic intermediate.

-

Reduction: Tropinone is then stereospecifically reduced by tropinone reductase I (TR-I) to tropine, the alcohol precursor of this compound.

Synthesis of Veratric Acid

Veratric acid (3,4-dimethoxybenzoic acid) is a plant metabolite. While its specific biosynthetic pathway in Convolvulus species is not fully elucidated, it is generally understood to be derived from the phenylpropanoid pathway, starting from the amino acid L-phenylalanine.

Esterification

The final step in this compound biosynthesis is the esterification of tropine with veratric acid. This reaction is catalyzed by an acyltransferase, likely a member of the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyl-CoA-dependent transferases. These enzymes utilize an activated form of the acid, veratroyl-CoA, to form the ester linkage with the 3-hydroxyl group of tropine.

Physicochemical Properties of this compound

A summary of the computed physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value |

| Molecular Formula | C₁₆H₂₁NO₅ |

| Molecular Weight | 307.34 g/mol |

| XLogP3-AA | 2.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 5 |

| Exact Mass | 307.14197277 Da |

Table 1: Computed Physicochemical Properties of this compound.

Reported Pharmacological Activities

The pharmacological effects of this compound have been primarily inferred from studies on extracts of Convolvulus pluricaulis. It is important to note that these extracts contain a mixture of compounds, and the observed activities may not be solely attributable to this compound.

-

Anti-epileptic Activity: Alcoholic extracts containing this compound have been shown to antagonize electrically induced seizures.[1]

-

Neuroprotective Effects: Aqueous extracts have demonstrated anti-acetylcholinesterase (AChE) and antioxidant activities, suggesting potential in managing neurodegenerative disorders.[1]

-

Anxiolytic and Antidepressant-like Effects: Ethyl acetate and aqueous fractions of ethanolic extracts have shown significant anxiolytic effects in preclinical models.[1]

-

Metabolic Effects: Extracts have demonstrated hypolipidemic properties, reducing serum cholesterol, LDL cholesterol, triglycerides, and phospholipids in animal models.[1]

-

Cardiovascular Effects: Water-soluble fractions containing this compound have been reported to cause hypotension and inhibit myocardial activity.[1]